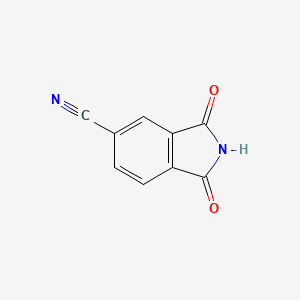

1,3-Dioxoisoindoline-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxoisoindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDMHBFJCZJMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480071 | |

| Record name | 5-cyanophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34613-09-7 | |

| Record name | 5-cyanophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 1,3 Dioxoisoindoline 5 Carbonitrile

Strategies for Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral molecules, where a compound and its mirror image are non-superimposable, is a cornerstone of modern medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. For a molecule like 1,3-Dioxoisoindoline-5-carbonitrile, the introduction of chirality would typically involve modifications to the isoindoline (B1297411) core or the addition of chiral substituents. While specific methods for the stereoselective synthesis of chiral analogues of this compound have not been detailed in the scientific literature, several established strategies could be hypothetically applied.

These strategies often rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during a chemical reaction. Common approaches include:

Asymmetric Hydrogenation: If a precursor to this compound contained a prochiral double bond, asymmetric hydrogenation using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could be employed to create a stereocenter with high enantiomeric excess.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. A synthetic route starting from a chiral building block would incorporate that chirality into the final this compound analogue.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral amine could be used to form a chiral imide, influencing subsequent reactions before being cleaved.

A study on the stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones demonstrates the use of pyrrolidine (B122466) enamines to produce bridged bicyclic systems with complete stereocontrol. This highlights how stereochemical outcomes can be rationalized based on steric and stereoelectronic interactions in reaction intermediates.

Mechanistic Elucidation of Synthetic Transformations

Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to optimizing reaction conditions and predicting the formation of products. For the synthesis and transformations of this compound and its derivatives, mechanistic studies would involve a combination of experimental and computational techniques.

Given the absence of specific mechanistic studies for this compound, we can infer potential mechanisms from related reactions. For example, the synthesis of the core 1,3-dioxoisoindoline (phthalimide) structure typically involves the condensation of phthalic anhydride (B1165640) with an amine. The mechanism of this reaction proceeds through a series of nucleophilic acyl substitution steps.

Hypothetical Mechanistic Pathway for Phthalimide (B116566) Formation:

Nucleophilic Attack: The nitrogen atom of the amine attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

Intramolecular Cyclization: The newly formed amide nitrogen then acts as a nucleophile, attacking the remaining carboxylic acid group in an intramolecular fashion.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable five-membered imide ring of the phthalimide.

The elucidation of such mechanisms often involves:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify reaction intermediates.

Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations or temperature) can provide insights into the rate-determining step.

Computational Modeling: Quantum chemical calculations can be used to model the energy landscape of the reaction, identifying the most likely transition states and intermediates.

For instance, in the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs, the reaction progress is monitored by thin-layer chromatography (TLC), and the final products are characterized by spectroscopic techniques. bldpharm.com This level of analysis is the first step toward a more detailed mechanistic understanding.

While direct research on this compound is not extensively available, the principles of stereoselective synthesis and mechanistic elucidation from the broader field of organic chemistry provide a framework for how such studies would be approached. Future research dedicated to this specific compound would be necessary to provide the detailed findings requested.

Reaction Mechanisms and Reactivity Profiles of 1,3 Dioxoisoindoline 5 Carbonitrile and Its Derivatives

Fundamental Chemical Reactions of the 1,3-Dioxoisoindoline-5-carbonitrile Moiety

The reactivity of this compound is dictated by the electronic properties of its aromatic system, which is substituted with two potent electron-withdrawing groups: the phthalimide (B116566) structure and the nitrile functionality. This electronic arrangement renders the aromatic ring electron-deficient and significantly influences the behavior of the entire molecule.

Oxidation Pathways and Derivative Formation

Oxidation Pathways

The phthalimide ring system is generally characterized by high stability and is resistant to oxidation under standard conditions. The aromatic ring, being electron-deficient, is also deactivated towards oxidative degradation. Specific studies detailing the oxidation of this compound are not extensively documented in the literature, suggesting that the molecule is robust under many oxidative environments. However, precursors to the phthalimide, such as 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams), can be readily oxidized to the corresponding phthalimide. This transformation is a key step in certain synthetic routes. A systematic study has shown that oxidants like nickel peroxide (NiO₂), pyridinium (B92312) chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX) can effectively convert these hydroxylactams into the stable imide structure, often in good to excellent yields. mdpi.com

Derivative Formation

The phthalimide nitrogen is a key site for derivatization. While the N-H bond of the parent this compound is acidic and can be deprotonated, a vast number of derivatives are synthesized by introducing substituents at this position. These reactions are typically intermolecular processes where an N-substituted phthalimide is formed. For instance, N-substituted isoindoline-1,3-diones are commonly prepared through the reaction of phthalic anhydrides with primary amines in refluxing acetic acid. orgsyn.org This method allows for the introduction of a wide variety of functional groups, leading to the synthesis of compounds with diverse biological activities. orgsyn.orgwikipedia.orgnih.gov

A notable application is the synthesis of N-arylpiperazine derivatives of isoindoline-1,3-dione, which can be achieved by alkylating the phthalimide with chloroacetyl-arylpiperazine intermediates. nih.gov

Reduction Processes and Functional Group Interconversions

The functional groups within this compound offer multiple sites for reduction, leading to significant structural modifications.

Reduction of the Nitrile Group

The cyano group is readily reduced to a primary amine (aminomethyl group). This transformation is a crucial functional group interconversion. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, proceeding via nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org A subsequent aqueous workup protonates the intermediate to yield the primary amine. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of a catalyst. chemguide.co.uk For example, a derivative, 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile, has been successfully reduced to the corresponding aminomethyl derivative using Raney Nickel as a catalyst under a hydrogen atmosphere.

Reduction of the Phthalimide Carbonyls

The carbonyl groups of the phthalimide ring are significantly more stable and resistant to reduction than the nitrile group. Reducing these imide carbonyls typically requires harsh conditions and strong reducing agents like LiAlH₄. libretexts.orgyoutube.com Sodium borohydride is generally not strong enough to reduce amides or imides. libretexts.org The reduction of the imide can lead to various products, including hydroxylactams or complete reduction to the corresponding isoindoline (B1297411) derivative, depending on the reaction conditions. Specific studies on the selective reduction of the carbonyls in this compound are not prevalent, as the reactivity of the nitrile group often dominates.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is highly electron-deficient, making it a prime candidate for nucleophilic aromatic substitution (SNAr). pharmdguru.com The presence of strong electron-withdrawing groups (the imide and nitrile) ortho and para to potential leaving groups (like a halogen) activates the ring towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is the key to the reaction's feasibility. While specific SNAr reactions on a halo-substituted this compound are not detailed in the provided results, the principles of SNAr strongly suggest that a leaving group at the C-4 or C-6 position would be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. masterorganicchemistry.comyoutube.com The rate of these reactions is often dependent on the ability of the electron-withdrawing groups to stabilize the anionic intermediate. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS)

Conversely, the electron-deficient nature of the aromatic ring strongly deactivates it towards electrophilic aromatic substitution (EAS). Both the imide and nitrile groups are powerful deactivating, meta-directing groups. Therefore, forcing conditions are required for electrophilic attack to occur. Any substitution would be directed to the positions meta to both groups, primarily the C-6 and C-7 positions. A classic example for the parent phthalimide system is nitration. Phthalimide can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitrophthalimide. orgsyn.org This demonstrates that electrophilic substitution is possible, albeit requiring potent electrophiles and harsh conditions. By analogy, electrophilic substitution on this compound would be even more challenging due to the additional deactivating effect of the nitrile group and would be expected to occur at the C-7 position, which is meta to both existing substituents.

Reactivity of the Nitrile Functionality: Cyclization and Nucleophilic Addition

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack.

Nucleophilic Addition

The nitrile group can undergo hydrolysis under acidic or basic conditions to first form an amide (1,3-dioxoisoindoline-5-carboxamide) and subsequently a carboxylic acid (1,3-dioxoisoindoline-5-carboxylic acid). This is a common transformation and serves as a key route to these derivatives. nih.govchemguide.co.uk The reaction with organometallic reagents, such as Grignard reagents, results in the formation of ketones after hydrolysis of the intermediate imine.

Cyclization

The nitrile group is a versatile functional group that can participate in the construction of heterocyclic rings. These reactions can be either intramolecular or intermolecular. For example, nitriles can react with 1,3-dipoles in cycloaddition reactions to form five-membered heterocycles. nih.gov In another example, the reaction of N,N-disubstituted cyanamides containing a carbonyl group can undergo eco-friendly intramolecular cyclization to yield imidazole (B134444) or oxazole (B20620) derivatives. nih.gov While specific examples involving the cyclization of the nitrile group in this compound are not explicitly detailed, its potential to act as a building block in annulation reactions is significant, particularly in the synthesis of fused heterocyclic systems. For example, palladium-catalyzed cyclization reactions involving nitrile groups are used to synthesize various indole (B1671886) derivatives. beilstein-journals.org

Intermolecular and Intramolecular Reaction Dynamics

Intermolecular Reactions

The synthesis of derivatives from this compound primarily involves intermolecular reactions. As discussed, the reaction of the phthalimide nitrogen with various electrophiles is a common strategy to introduce diverse substituents. orgsyn.orgnih.gov Another example is the reaction of amines with N-substituted phthalimides, which can lead to the opening of the phthalimide ring. Methylamine (B109427), for instance, has been shown to be an effective reagent for the removal of the phthaloyl protecting group at room temperature. researchgate.net This reaction proceeds through the nucleophilic attack of methylamine on one of the imide carbonyls, followed by an intramolecularly catalyzed cleavage of the second amide bond. researchgate.net

Intramolecular Reactions

Intramolecular reactions can occur when a suitable reactive group is present elsewhere in a derivative of this compound. A classic example of an intramolecular nucleophilic aromatic substitution is the Smiles rearrangement, where a nucleophile within a side chain attacks the aromatic ring, displacing a leaving group. wikipedia.org While no specific examples of a Smiles rearrangement for a this compound derivative were found, it represents a potential intramolecular pathway if the molecule is appropriately substituted. Intramolecular cyclizations involving the nitrile group, as mentioned previously, are also a key class of intramolecular reactions for building complex heterocyclic structures. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

Detailed experimental kinetic and thermodynamic data for the reactions of this compound are scarce in publicly available literature. However, the general principles governing these aspects can be discussed based on the reaction mechanisms.

Kinetic Aspects

For multi-step reactions, one step is typically rate-determining.

In Nucleophilic Aromatic Substitution (SNAr) , the first step, the nucleophilic attack on the aromatic ring to form the Meisenheimer complex, is generally the slow, rate-determining step. This is because this step involves the disruption of the energetically favorable aromatic system. The subsequent elimination of the leaving group to restore aromaticity is fast. youtube.com

In Electrophilic Aromatic Substitution (EAS) , the formation of the carbocation intermediate (arenium ion) is the rate-limiting step, also due to the temporary loss of aromaticity. The final deprotonation step is rapid.

The hydrolysis of the nitrile group can be complex, with the rate being highly dependent on pH. Kinetic studies on the hydrolysis of other nitriles have established detailed rate equations that account for acid-catalyzed, base-catalyzed, and neutral pathways. koreascience.kr The hydrolysis of hemicellulose, for example, shows activation energies that vary significantly with the catalyst used. nih.gov

Thermodynamic Aspects

Reactions that restore the aromaticity of the benzene (B151609) ring, such as the final step of both SNAr and EAS, are thermodynamically highly favorable due to the large resonance stabilization energy of the aromatic system.

The reduction of carbonyls and nitriles with hydride reagents like LiAlH₄ and NaBH₄ is thermodynamically driven by the formation of strong B-O or Al-O bonds and the subsequent protonation to form stable alcohols. youtube.com Thermodynamic evaluations of the selective hydride reduction of α,β-unsaturated carbonyl compounds provide insight into the hydride affinity and reduction potentials, which are key parameters governing these reactions. nih.gov

For cyclization reactions , the thermodynamic stability of the resulting ring system (5- or 6-membered rings are generally favored) is a crucial driving force. In some cases, reactions can be under kinetic or thermodynamic control, leading to different products depending on the reaction conditions, as seen in the synthesis of N-aminophthalimides versus phthalazine-1,4-diones. mdpi.com

Sophisticated Spectroscopic and Analytical Characterization Techniques for 1,3 Dioxoisoindoline 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial data for the structural assignment of 1,3-Dioxoisoindoline-5-carbonitrile.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the N-H proton of the imide group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The aromatic protons on the benzene (B151609) ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl and nitrile groups. The N-H proton of the imide functional group is also expected to be in the downfield region, often as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to enhance signal intensity and simplify the spectrum to single lines for each carbon environment. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. libretexts.org For this compound, distinct signals are expected for the carbonyl carbons, the nitrile carbon, and the aromatic carbons. The carbonyl carbons of the imide group are typically found significantly downfield (around 160-180 ppm). wisc.edu The carbon of the nitrile group also has a characteristic chemical shift, generally in the range of 110-125 ppm. wisc.edu The aromatic carbons will appear in the approximate range of 110-150 ppm, with their specific shifts influenced by the attached functional groups. wisc.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| 2 | 64.90 |

| 3 | 74.06 |

| 5 | 64.90 |

Data sourced from a predicted spectrum and may vary from experimental values. hmdb.ca

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While ¹H and ¹³C NMR provide foundational data, advanced NMR techniques can offer deeper structural insights.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei. A COSY spectrum would reveal couplings between adjacent protons in the aromatic ring, aiding in their specific assignment. An HSQC spectrum correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H connectivity information.

Solid-State NMR (ssNMR): For compounds that are difficult to dissolve or for studying the crystalline form, solid-state NMR can be employed. This technique provides information about the molecular structure and packing in the solid state, which can differ from the solution state.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of specific frequencies of infrared or scattered light corresponds to the vibrations of particular bonds and functional groups, providing a "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups. vscht.cz The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features. The N-H stretching vibration of the imide group typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives a sharp, medium-intensity band around 2220-2260 cm⁻¹. The carbonyl (C=O) groups of the imide will show strong absorption bands, often split into two distinct peaks (symmetric and asymmetric stretching) in the range of 1700-1790 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imide) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C≡N Stretch (Nitrile) | 2220 - 2260 |

| C=O Stretch (Imide) | 1700 - 1790 |

| Aromatic C=C Stretch | 1400 - 1600 |

Data represents typical ranges for the specified functional groups.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. While FT-IR relies on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Bonds that are highly polarizable, such as C=C and C≡N bonds, often produce strong Raman signals, whereas they may be weak in the IR spectrum. Conversely, highly polar bonds like C=O can be weak in the Raman spectrum but strong in the IR. Therefore, a Raman spectrum of this compound would be particularly useful for confirming the presence of the nitrile and the aromatic ring system.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (C₉H₄N₂O₂), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. libretexts.org For this compound, potential fragmentation could involve the loss of carbon monoxide (CO) from the imide ring or the loss of the nitrile group (CN). The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₉H₄N₂O₂]⁺ | 172.03 |

| Fragment [M-CO]⁺ | [C₈H₄N₂O]⁺ | 144.03 |

| Fragment [M-CN]⁺ | [C₈H₄NO₂]⁺ | 146.02 |

Expected m/z values are based on monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule from its exact mass.

For this compound (C₉H₄N₂O₂), the monoisotopic mass can be calculated with high precision. HRMS analysis would involve ionizing the sample, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The instrument then measures the m/z of this ion. The experimentally determined mass is compared against the theoretical value, and a close match provides strong evidence for the compound's identity and elemental formula. mdpi.com Furthermore, access to the fine isotopic distribution of an ion, a key feature of ultra-high-resolution mass spectrometry (UHRMS), helps in the confident assignment of molecular formulae by comparing experimental and theoretical isotopic patterns. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Theoretical Value | Expected HRMS Result |

| Molecular Formula | C₉H₄N₂O₂ | C₉H₄N₂O₂ |

| Theoretical Monoisotopic Mass | 172.0273 u | - |

| Ion | [M+H]⁺ | [M+H]⁺ |

| Theoretical Exact Mass of Ion | 173.0345 u | 173.0341 u |

| Mass Accuracy | - | < 5 ppm |

Hyphenated MS Techniques (e.g., LC-MS, UPLC)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS, are vital for analyzing the purity of this compound and for studying its behavior in complex mixtures. These methods first separate the compound from any impurities, starting materials, or byproducts using liquid chromatography before detection by mass spectrometry.

A typical LC-MS method would involve injecting the sample onto a reverse-phase column, such as a C18 column. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) separates the compounds based on their polarity. nih.govchrom-china.com As the this compound elutes from the column, it is ionized (e.g., via ESI) and detected by the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer can be used in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity. nih.govnih.gov UPLC systems operate on the same principles but use smaller column particles, providing higher resolution, faster analysis times, and improved sensitivity. bldpharm.com

Table 2: Typical Parameters for LC-MS/MS Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | Reverse-phase (e.g., Phenomenex Kinetex C18) nih.gov | Separation of analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | Aqueous component for polar analyte retention. |

| Mobile Phase B | Acetonitrile or Methanol chrom-china.com | Organic component to elute less polar compounds. |

| Flow Rate | 0.2 - 0.7 mL/min nih.gov | Controls retention time and separation efficiency. |

| Injection Volume | 1 - 10 µL | Amount of sample introduced for analysis. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Generates protonated molecular ions [M+H]⁺. |

| Desolvation Gas | Nitrogen nih.gov | Aids in solvent evaporation and ion formation. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov | High specificity and sensitivity for quantification. |

| MRM Transition | e.g., m/z 173.0 -> [fragment ion] | Precursor-to-product ion transition specific to the analyte. |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of this compound. The UV-Vis spectrum reveals the wavelengths of light the molecule absorbs, which correspond to electronic transitions from the ground state to various excited states. For an aromatic system like this, one would expect to observe intense absorption bands in the UV region (typically 200-400 nm) corresponding to π-π* transitions within the isoindoline (B1297411) and benzene ring systems. mdpi.com

The pyridine-3,5-dicarbonitrile (B74902) moiety, which is structurally related to the dinitrile functionality in the title compound, is known to be a strong electron-acceptor. beilstein-journals.org This suggests that this compound could exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.org Such compounds often display fluorescence, where the molecule emits light upon returning from an excited state to the ground state. The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The study of solvatochromism, where the absorption or emission maxima shift with solvent polarity, can provide further insight into the nature of the electronic transitions. researchgate.net Some related dicarbonitrile compounds are known to exhibit thermally activated delayed fluorescence (TADF), a property valuable in materials for organic light-emitting diodes (OLEDs). beilstein-journals.org

Table 3: Characteristic Electronic Transitions in Related Aromatic Systems

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Transition Type | Reference |

| Indole-based Spiropyran | ~300 | ~558 | π-π* / ICT | mdpi.com |

| 3-Acylidene 2-oxindoles | 334-341 | - | π-π* | researchgate.net |

| Pyridine-dicarbonitrile derivatives | Visible Region | Visible Region | Intramolecular Charge Transfer (ICT) | beilstein-journals.org |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined. The final refined structure reveals key details, such as the planarity of the isoindoline ring system and the orientation of the nitrile group. Furthermore, the analysis elucidates the packing of molecules in the crystal lattice, identifying important intermolecular interactions like hydrogen bonding (if an N-H is present), C-H···O, C-H···N, or π-π stacking interactions, which govern the material's bulk properties. researchgate.net The quality of the structure is indicated by the R-factor (or R1 value), with lower values signifying a better fit between the experimental data and the final structural model. researchgate.net

Table 4: Representative Data Obtained from a Single-Crystal X-ray Analysis

| Parameter | Example Data (from a related spiro-indoline) researchgate.net | Information Provided |

| Crystal System | Triclinic | The basic symmetry of the crystal lattice. |

| Space Group | P-1 | The specific symmetry operations of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit of the crystal. |

| Volume (V) | 2280.0(2) ų | The volume of the unit cell. |

| Z | 1 | The number of molecules in the unit cell. |

| Final R1 value | 0.0622 | A measure of the agreement of the structural model with the experimental data. |

| Bond Lengths | e.g., C=O, C-N, C≡N | Precise distances between bonded atoms. |

| Bond Angles | e.g., O=C-N, C-C-C | Precise angles between three connected atoms. |

| Intermolecular Interactions | N-H···O, π···π stacking | Non-covalent forces that dictate crystal packing. |

Correlation of Experimental Spectral Data with Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), serve as a powerful complement to experimental spectroscopic data. By modeling the molecule in silico, researchers can predict its geometric and electronic properties and correlate them with experimental findings.

For this compound, DFT calculations can be used to optimize the ground-state geometry. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been found. mdpi.com These calculations provide theoretical bond lengths and angles that can be directly compared to values obtained from X-ray crystallography.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. mdpi.com This method calculates the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). The calculated transition energies can be compared with the absorption maxima (λmax) observed in the experimental UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) can clarify their nature, such as identifying them as π-π* or n-π* transitions, and can visualize phenomena like intramolecular charge transfer. mdpi.com This synergy between theoretical prediction and experimental measurement provides a much deeper and more validated understanding of the molecule's structure and behavior. ibm.comrsc.org

Computational Chemistry and Molecular Modeling for 1,3 Dioxoisoindoline 5 Carbonitrile Research

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 1,3-Dioxoisoindoline-5-carbonitrile and its analogs. DFT calculations allow for the determination of molecular geometries, vibrational frequencies, and electronic structures, which are crucial for understanding the molecule's reactivity and spectroscopic behavior. researchgate.netnih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of DFT that provides insights into the chemical reactivity of molecules. wikipedia.orgnumberanalytics.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict how a molecule will interact with other chemical species. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For derivatives of the closely related phthalimide (B116566) scaffold, DFT calculations have been used to elucidate electronic structures. mdpi.commdpi.com The HOMO and LUMO distributions reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. researchgate.netresearchgate.net This information is vital for understanding reaction mechanisms, such as cycloaddition reactions. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Phthalimide | -7.90 | -1.50 | 6.40 | Low |

| 4-Aminophthalimide | -7.10 | -1.30 | 5.80 | Moderate |

| 4-Nitrophthalimide | -8.50 | -2.50 | 6.00 | High |

Calculation of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov By calculating the theoretical chemical shifts and vibrational frequencies, researchers can corroborate experimental data and gain a more detailed understanding of the molecular structure. researchgate.net For instance, DFT has been successfully used to simulate the IR and Raman spectra of various organic compounds, showing excellent agreement with experimental observations. nih.gov This computational approach aids in the structural characterization of newly synthesized derivatives of this compound.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. acs.orgnih.gov

In the context of this compound and its derivatives, molecular docking studies have been crucial in evaluating their potential as inhibitors of various enzymes. For example, derivatives of the related phthalimide scaffold have been docked into the active sites of targets like the TGF-β type I receptor kinase (ALK5) and cytochrome bc1 complex. mdpi.comacs.orgnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govbiointerfaceresearch.com The binding energy, calculated by a scoring function, provides an estimate of the ligand's binding strength. mdpi.com

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| P2 | -7.22 | LYS234, HIS283 |

| P4 | -11.42 | SER280, LYS234 |

| P7 | -12.28 | SER280, ASP351 |

| Capecitabine (Control) | -6.95 | - |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Event Elucidation

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into conformational changes and the stability of ligand-protein complexes. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal how a ligand like a this compound derivative behaves within a biological environment. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the optimization of lead molecules. mdpi.comnih.gov

The process of developing a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the model. nih.govmdpi.com For derivatives of this compound, QSAR can be a valuable tool to accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics (QM) for a small, chemically important region of a system with the computational efficiency of molecular mechanics (MM) for the larger environment. nih.govkit.edu This approach is particularly useful for studying enzymatic reactions and other processes where bond breaking and formation occur within a large biological system. berkeley.edu

For a molecule like this compound interacting with a biological target, a QM/MM approach would treat the ligand and the key active site residues at the QM level, while the rest of the protein and solvent are described by an MM force field. nih.gov This allows for a detailed investigation of the reaction mechanism, including the transition states and energy barriers, which is not feasible with purely MM-based methods. nih.gov QM/MM simulations can provide crucial insights into the catalytic mechanisms of enzymes and guide the design of potent inhibitors. kit.edu

Prediction of Reaction Mechanisms and Transition States

Computational chemistry and molecular modeling serve as powerful tools for elucidating the intricate details of chemical reactions involving this compound. These theoretical methods allow for the prediction of reaction mechanisms and the characterization of high-energy transition states that are often difficult to observe experimentally. By simulating reactions at the molecular level, researchers can gain a deeper understanding of the compound's reactivity, selectivity, and the energetic factors that govern its transformations.

Theoretical Approaches to Reaction Mechanisms

For example, a theoretical investigation into the coupling reaction of isoindoline-1,3-dione (phthalimide) with aroyl chloride utilized the ωB97X-D functional to locate transition states. researchgate.net The calculations revealed a two-step mechanism where the formation of the C–C bond was the rate-determining step, with a calculated activation energy of 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent model. researchgate.net Similarly, DFT calculations have guided the synthesis of phthalimide derivatives from furfural (B47365) and acrylonitrile (B1666552) by predicting the feasibility and energetics of the underlying Diels-Alder reaction. scispace.com

Characterization of Transition States

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction step. Its structure is fleeting and cannot be isolated, making computational modeling an indispensable tool for its characterization. In computational studies, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Frequency calculations are performed to confirm the nature of a transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point.

Computational models can also incorporate solvent effects, which can significantly influence reaction barriers. researchgate.netnih.gov For example, studies on the solvent-assisted ring-opening of N-enoxyphthalimides showed that the free energy barrier for the rate-determining transition state was strongly dependent on the number of explicit solvent molecules included in the calculation, with the barrier decreasing as the microsolvation network grew. nih.gov

Illustrative Computational Data

While specific computational studies on the reaction mechanisms of this compound are not widely published, data from analogous systems demonstrate the type of information that can be obtained. The following interactive table illustrates hypothetical data from a DFT calculation on a nucleophilic aromatic substitution reaction, a plausible transformation for this compound.

Such computational analyses provide invaluable, atomistic-level insights into how this compound is likely to behave in chemical reactions, guiding synthetic efforts and the design of new derivatives with tailored properties.

Mechanistic Investigations of Biological Activities of 1,3 Dioxoisoindoline 5 Carbonitrile Derivatives in Vitro Focus

Molecular Mechanisms of Anticancer Activity

Derivatives of the 1,3-dioxoisoindoline structure have demonstrated notable potential as anticancer agents. Their efficacy is often rooted in the ability to trigger programmed cell death and exhibit selective toxicity towards cancerous cells.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer effects of many therapeutic agents. Derivatives of 1,3-dioxoisoindoline have been shown to activate these pathways in cancer cells. For instance, certain derivatives can trigger apoptosis by increasing the expression of crucial proteins involved in this process. Studies on related compounds, such as 5-methyl-5H-indolo[2,3-b]quinoline derivatives, have shown that they can induce apoptosis by significantly increasing the protein expression of caspase-3, a key executioner enzyme in the apoptotic cascade, and the tumor suppressor protein p53. nih.gov The activation of caspase-3 is a critical step that leads to the cleavage of cellular proteins, ultimately resulting in cell death. nih.gov

The molecular process of apoptosis is complex and can be initiated through various signaling cascades. nih.gov One common pathway involves the mitochondria, where cellular stress leads to the release of cytochrome c, which in turn activates caspase-9 and subsequently the executioner caspase-3. nih.gov Some compounds can also influence signaling pathways that regulate cell survival and proliferation, such as the Akt/mTOR/p70S6K pathway. mdpi.com The inhibition of pro-survival signaling, like the Akt pathway, is a significant strategy in promoting apoptosis in cancer cells. mdpi.comnih.gov Furthermore, examination of benzimidazole–dioxoisoindoline conjugates revealed their ability to induce apoptosis in the MCF-7 breast cancer cell line. semanticscholar.org

Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116)

The cytotoxic (cell-killing) potential of 1,3-dioxoisoindoline derivatives has been evaluated against a panel of human cancer cell lines, demonstrating significant activity. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic potency.

Derivatives have shown particular efficacy against hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) cell lines. For example, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, displayed potent cytotoxicity with IC₅₀ values of 3.3 µg/mL against HepG-2 cells and 3.1 µg/mL against MCF-7 cells. nih.gov Its activity against HCT-116 was more moderate, with an IC₅₀ of 23 µg/mL. nih.gov Similarly, a benzimidazole–dioxobenzoisoindoline hybrid, compound 8m, showed a potent IC₅₀ of 5.03 μM against the MCF-7 cell line. semanticscholar.org

The structural features of these derivatives play a crucial role in their cytotoxic profile. Studies on various heterocyclic compounds have consistently shown activity against these specific cell lines, highlighting their susceptibility. researchgate.netresearchgate.netnih.gov The data underscores the potential of the 1,3-dioxoisoindoline core in designing new compounds with targeted cytotoxicity against liver, breast, and colon cancers.

Table 1: Cytotoxicity (IC₅₀) of Selected Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | HepG-2 | MCF-7 | HCT-116 | Source(s) |

|---|---|---|---|---|

| BAPPN | 3.3 µg/mL | 3.1 µg/mL | 23 µg/mL | nih.gov |

| Benzimidazole–dioxobenzoisoindoline 8m | Not Reported | 5.03 µM | Not Reported | semanticscholar.org |

| Naproxen-based 1,3,4-oxadiazole (B1194373) derivative | 1.62 µg/mL | >1.62 µg/mL | Not Reported | researchgate.net |

| Pyrazole derivative 13 | Not Reported | 3.81 µM | 8.37 µM | researchgate.net |

Enzyme Inhibition Profiling and Mechanistic Characterization

Beyond direct cytotoxicity, derivatives based on the 1,3-dioxoisoindoline structure have been investigated as potent inhibitors of specific enzymes that are critical for cancer cell survival and other pathological conditions.

Topoisomerase II Inhibition Mechanisms

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them important targets for anticancer drugs. nih.gov Topoisomerase II inhibitors can be classified as either catalytic inhibitors or "poisons." Poisons, like the well-known drug etoposide (B1684455), act by stabilizing the transient covalent complex formed between the enzyme and DNA. nih.govnih.gov This leads to the accumulation of DNA strand breaks, which are toxic to the cell and trigger apoptosis. nih.gov

Studies have shown that certain thiosemicarbazide (B42300) derivatives can function as Topoisomerase IIα poisons. nih.gov These compounds were found to inhibit the catalytic (relaxation) activity of the enzyme and, more importantly, stabilize the DNA-enzyme cleavage complex. nih.gov This mechanism mirrors that of etoposide, suggesting that derivatives incorporating the 1,3-dioxoisoindoline core could be developed to function as Topoisomerase II poisons, thereby inducing DNA damage specifically in rapidly dividing cancer cells. nih.gov The inhibitory concentration for some of these derivatives was found to be more potent than etoposide itself. nih.gov

Table 2: Topoisomerase IIα Inhibition by Thiosemicarbazide Derivatives

| Compound | IC₅₀ (Relaxation Assay) | Mechanism | Source(s) |

|---|---|---|---|

| Derivative 1 | ~71 µM | Topoisomerase IIα poison | nih.gov |

| Derivative 2 | ~43 µM | Topoisomerase IIα poison | nih.gov |

| Derivative 3 | ~76 µM | Topoisomerase IIα poison | nih.gov |

| Etoposide (Reference) | ~123 µM | Topoisomerase IIα poison | nih.gov |

Xanthine (B1682287) Oxidase Inhibition and Interaction Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. researchgate.netnih.gov Research has identified 1,3-dioxoisoindoline-5-carboxylic acid derivatives as potent inhibitors of xanthine oxidase. researchgate.net

Kinetic studies have revealed that these compounds often act as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the substrate from binding. mdpi.com Molecular docking studies suggest that these inhibitors fit into the enzyme's cavity, blocking the channel for substrate entry. mdpi.com The inhibitory potency is significantly influenced by the substituents on the core structure. For example, N-phenyl isoindole-1,3-dione derivatives have demonstrated significantly better xanthine oxidase inhibitory activity than their N-methyl or N-ethyl counterparts, indicating that the phenyl ring enhances the inhibitory effect. researchgate.net The IC₅₀ values for some N-phenyl derivatives were observed in the low micromolar range. researchgate.net

Table 3: Xanthine Oxidase Inhibitory Activity of Isoindole-1,3-dione Derivatives

| Derivative Class | IC₅₀ Range (µM) | Inhibition Mechanism | Source(s) |

|---|---|---|---|

| N-phenyl isoindole-1,3-dione | 7.15 - 10.12 | Competitive | researchgate.net |

| N-methyl isoindole-1,3-dione | 16.14 - 22.56 | Competitive | researchgate.net |

| N-ethyl isoindole-1,3-dione | 14.24 - 19.45 | Competitive | researchgate.net |

T-type Calcium Channel Blocking Activity

T-type calcium channels are low-voltage-activated channels that play a role in various physiological processes, including neuronal firing and cardiac rhythm. nih.gov Their dysregulation has been implicated in conditions like epilepsy and neuropathic pain, making them attractive therapeutic targets. nih.gov

A library of 1,3-dioxoisoindoline-5-carboxamide derivatives was designed and synthesized based on a pharmacophore model for T-type calcium channel blockers. nih.gov Biological evaluation identified several compounds with potent blocking activity. The most active derivatives, compounds 4d and 4n, exhibited IC₅₀ values of 0.93 µM and 0.96 µM, respectively. nih.gov This demonstrates that the 1,3-dioxoisoindoline scaffold can be effectively utilized to develop potent and selective inhibitors of T-type calcium channels.

Table 4: T-type Calcium Channel Blocking Activity of 1,3-Dioxoisoindoline-5-carboxamide Derivatives

| Compound | IC₅₀ (µM) | Source(s) |

|---|---|---|

| Derivative 4d | 0.93 | nih.gov |

| Derivative 4n | 0.96 | nih.gov |

Inhibition of HIV-1 Integrase and Reverse Transcriptase

The human immunodeficiency virus type 1 (HIV-1) relies on two key enzymes for its replication: integrase (IN) and reverse transcriptase (RT). nih.gov Both enzymes are attractive targets for antiretroviral therapy. nih.gov

Some derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been identified as dual inhibitors of both HIV-1 integrase and the ribonuclease H (RNase H) function of reverse transcriptase. nih.gov The structural similarities between the active sites of HIV-1 integrase and the RNase H domain of RT are thought to contribute to this dual inhibition. nih.gov Structure-activity relationship (SAR) studies have revealed that the introduction of lipophilic alkyl groups at the 4-position of the isoquinoline (B145761) ring enhances selectivity for integrase inhibition. nih.gov Further optimization through the addition of carboxamido chains at this position has led to compounds with low micromolar anti-HIV-1 activities. nih.gov

The inhibition of HIV-1 reverse transcriptase by certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) is dependent on the template-primer being used by the enzyme. For instance, the dipyridodiazepinone derivative BI-RG-587 demonstrates varying inhibitory potency depending on the specific RNA or DNA template. nih.gov The lowest IC50 values for this compound were observed with poly(rC)-oligo(dG)12-18 and poly(dA)-oligo(dT)12-18 templates. nih.gov The mechanism of inhibition for some nucleotide analogs, such as the 5'-triphosphate of carbovir, involves their incorporation into the growing DNA chain, leading to chain termination. nih.gov

Kinase Inhibition (e.g., CK2)

Protein kinase CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell growth and proliferation, making it a target for cancer therapy. rsc.orgnih.gov Several studies have identified derivatives of 1,3-dioxo-2,3-dihydro-1H-indene, a structurally related scaffold to 1,3-dioxoisoindoline, as potent inhibitors of CK2. rsc.org For example, the compound SL-15 from this class exhibited an IC50 value of 0.85 µM. rsc.org

Theoretical studies using molecular docking have been employed to design and predict the anticancer potential of novel dioxoisoindoline derivatives as kinase inhibitors. rdd.edu.iq These studies calculate the binding affinity (ΔG) between the compound and the target protein, with a more negative value indicating a stronger interaction. rdd.edu.iq Such computational approaches aid in the rational design of compounds with enhanced inhibitory activity. rdd.edu.iq

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Certain derivatives of 1,3,2-dioxaphosphorinane (B14751949) 2-oxide have been shown to inhibit cholinesterases through a mechanism involving a slow association step followed by a very slow phosphorylation of the enzyme. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and other conditions. wikipedia.org

Derivatives of 1,3,5-trisubstituted-pyrazolines containing a benzenesulfonamide (B165840) group have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The sulfonamide moiety is crucial for the CA inhibitory activity of many compounds, including the clinically used drug acetazolamide. nih.gov The Ki values for these pyrazoline derivatives against hCA I and hCA II were in the nanomolar range. nih.gov Specifically, compounds with bromine or fluorine substituents on the phenyl ring demonstrated the lowest Ki values in the series. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 1,3,5-Trisubstituted-pyrazoline Derivatives

| Compound | Substituent | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|---|

| 9 | H | 480.3 ± 132.5 | 595.1 ± 144.3 |

| 10 | 4-CH3 | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 11 | 4-OCH3 | 489.5 ± 140.1 | 580.7 ± 139.8 |

| 12 | 4-Cl | 358.2 ± 10.7 | 450.6 ± 123.4 |

| 13 | 4-F | 320.5 ± 10.1 | 412.5 ± 115.4 |

| 14 | 4-Br | 316.7 ± 9.6 | 421.3 ± 118.9 |

| 15 | 4-NO2 | 495.6 ± 148.9 | 610.2 ± 155.7 |

| 16 | 3-NO2 | 501.4 ± 155.2 | 618.9 ± 160.1 |

| Acetazolamide | - | 278.8 ± 44.3 | 293.4 ± 46.4 |

Data sourced from a study on 1,3,5-trisubstituted-pyrazoline derivatives. nih.gov

DNA and Protein Binding Interactions

Intercalative Binding Modes with DNA

The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity. One common binding mode is intercalation, where a planar aromatic molecule inserts itself between the base pairs of the DNA double helix. This can be investigated using techniques like UV-visible spectrophotometry and NMR spectroscopy. rsc.org

Studies on platinum intercalator complexes, such as those containing an anthraquinone (B42736) moiety, have shown that the addition of a positively charged group, like {Pt(dien)}, can significantly increase the DNA binding constant. rsc.orgpsu.edu The observed hypochromic and bathochromic shifts in the UV-visible spectrum upon addition of DNA are characteristic of intercalation. psu.edu For some complexes, multiple binding modes, including both intercalation and groove binding, may be evident. rsc.org The specific location of intercalation can also be determined, with some compounds preferentially binding to certain base pair sequences. rsc.org

Metal Ion Complexation and Metalloprotein Modulation

The ability of 1,3-dioxoisoindoline-5-carbonitrile derivatives to chelate metal ions is an important aspect of their biological activity. The formation of metal complexes can influence their interaction with biomolecules, including metalloproteins.

Salen-type ligands derived from 3',5'-diamino-3',5'-dideoxythymidine can form stable complexes with copper(II) ions. beilstein-journals.org These complexes represent a class of chiral ligands with potential applications in catalysis and as modulators of metalloprotein function. beilstein-journals.org The coordination of the metal ion to the ligand can be confirmed by spectroscopic techniques. beilstein-journals.org

In some cases, the ligand itself can induce the reduction of a metal ion. For example, certain azo-hydrazo ligands have been shown to reduce copper(II) to copper(I) upon complexation. nih.gov The resulting copper(I) complexes can then interact with DNA, with some exhibiting intercalative binding modes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of new molecules with improved potency and selectivity.

For inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), SAR studies of 1-aryl-1H-naphtho[2,3-d] rsc.orgrdd.edu.iqrsc.orgtriazole-4,9-dione derivatives have identified key structural features for potent dual inhibition. nih.gov For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] rsc.orgrdd.edu.iqrsc.orgtriazole-4,9-dione demonstrated IC50 values in the low nanomolar range for both enzymes. nih.gov

In the case of 3,5-pyrazolidinediones, the acidity of the hydrogen at the 4th position is critical for their anti-inflammatory activity. pharmacy180.com Eliminating this acidic proton abolishes the activity, while excessive acidity can decrease anti-inflammatory effects and increase other properties like the uricosuric effect. pharmacy180.com

The design of T-type calcium channel blockers based on 1,3-dioxoisoindoline-5-carboxamides also relies on SAR. nih.gov A pharmacophore model guided the synthesis of a library of compounds, leading to the identification of derivatives with IC50 values in the sub-micromolar range. nih.gov

No Direct Research Found on the Antiviral Properties of this compound Derivatives

Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the antiviral properties and mechanisms of action for derivatives of this compound were identified.

The investigation into the biological activities of isoindoline (B1297411) and phthalimide (B116566) (a synonym for 1,3-dioxoisoindoline) derivatives has revealed a broad spectrum of therapeutic potential, including antimicrobial and anticancer effects. However, research explicitly focusing on the antiviral efficacy of derivatives containing a carbonitrile group at the 5-position of the 1,3-dioxoisoindoline core appears to be absent from the public domain.

While broader categories of isoindoline derivatives have been investigated for activity against viruses such as HIV, influenza, and Zika virus, the specific contribution of a 5-carbonitrile substituent to the antiviral profile of the 1,3-dioxoisoindoline scaffold has not been documented in the reviewed literature. Similarly, studies on other nitrile-containing compounds with antiviral properties belong to different chemical classes and are not applicable to the specified compound.

One study on a related scaffold, 1,3-dioxoisoindoline-5-carboxamide derivatives, focused on their activity as T-type calcium channel blockers and did not explore any antiviral applications. This highlights the specificity of research interests within this chemical family and the current void in antiviral research for the 5-carbonitrile substituted analogues.

Therefore, at present, there are no detailed research findings or data tables to present regarding the in vitro antiviral properties and mechanisms of this compound derivatives. This represents a potential area for future scientific investigation.

Medicinal Chemistry Principles and Rational Drug Design Involving 1,3 Dioxoisoindoline 5 Carbonitrile

Pharmacophore Development and Optimization for Target-Specific Interactions

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of 1,3-dioxoisoindoline-5-carbonitrile, pharmacophore models are developed based on the structures of known active ligands or the target's binding site.

These models typically include features such as:

Hydrogen bond acceptors (e.g., the oxygen atoms of the dione (B5365651) and the nitrogen of the nitrile group).

Hydrogen bond donors.

Aromatic rings (the benzene (B151609) ring of the isoindoline (B1297411) core).

Hydrophobic centers.

A study focused on designing T-type calcium channel blockers utilized a pharmacophore model to develop a library of 1,3-dioxoisoindoline-5-carboxamide derivatives. nih.govdrugbank.com This approach led to the identification of potent blockers, demonstrating the utility of pharmacophore-based design in guiding the synthesis of target-specific molecules. nih.govdrugbank.com In another instance, a pharmacophore model for dopamine (B1211576) transporter (DAT) inhibitors, which included a tertiary amine and two phenyl groups, was successfully used to identify novel inhibitors from a chemical database. nih.gov The spatial arrangement and electronic properties of these features are critical for achieving high-affinity binding and selectivity. Optimization of these pharmacophores often involves iterative cycles of design, synthesis, and biological testing to refine the model and improve the activity of the lead compounds.

Isoindoline Scaffold as a Privileged Structure in Drug Discovery

The isoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. ufrj.brresearchgate.net The versatility of the isoindoline ring system, a bicyclic structure composed of a benzene ring fused to a pyrrolidine (B122466) ring, allows for the introduction of various functional groups at multiple positions. ontosight.ai This adaptability enables the generation of diverse chemical libraries with a broad range of biological activities. ontosight.ainih.gov

The indole (B1671886) scaffold, a related heterocyclic system, is also a well-known privileged structure found in numerous natural and synthetic compounds with a wide array of therapeutic applications, including anti-inflammatory agents and phosphodiesterase inhibitors. nih.gov The ability of these scaffolds to interact with a variety of receptors and enzymes, such as G-protein coupled receptors (GPCRs), makes them highly valuable in the quest for new drug candidates. ontosight.ainih.gov Compounds based on the isoindolinone scaffold have shown potential in therapeutic areas like neuroscience and oncology. ontosight.ai

Strategies for Modulating Biological Potency and Selectivity of this compound Analogues

To enhance the therapeutic potential of this compound analogues, medicinal chemists employ various strategies to modulate their biological potency and selectivity. These strategies focus on modifying the core structure to optimize interactions with the target and minimize binding to off-target proteins.

Key modification strategies include:

Substitution on the Aromatic Ring: Introducing different substituents on the benzene ring of the isoindoline core can alter the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.

Modification of the Imide Nitrogen: The nitrogen atom of the imide can be substituted with various alkyl or aryl groups to explore new binding interactions and modulate physicochemical properties like solubility and membrane permeability.

Alteration of the Cyano Group: The nitrile group at the 5-position is a key feature. Its replacement or modification can impact target engagement and metabolic stability.

For instance, in the development of T-type calcium channel blockers, a library of 1,3-dioxoisoindoline-5-carboxamides was synthesized, leading to compounds with IC50 values in the sub-micromolar range. nih.govdrugbank.com This demonstrates how systematic structural modifications can significantly improve potency.

Bioisosteric Replacement and Molecular Hybridization Approaches

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This technique is used to improve potency, enhance selectivity, alter pharmacokinetic properties, or reduce toxicity. For the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the nitrile group (-CN) could be replaced with other electron-withdrawing groups like a halogen or a trifluoromethyl group. cambridgemedchemconsulting.com Similarly, the phenyl ring could be substituted with other aromatic heterocycles like pyridyl or thienyl groups. cambridgemedchemconsulting.comebi.ac.uk

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. This approach aims to create hybrid compounds with improved affinity and/or a dual mode of action. A derivative of this compound could be hybridized with a known ligand for a secondary target to create a multi-target drug.

A study on muscarinic acetylcholine (B1216132) receptor ligands explored the use of 1,3-benzodioxoles and other moieties as bioisosteric replacements for a lactone ring, which resulted in compounds with improved inhibitory activity. nih.gov

Combinatorial Chemistry and Library Synthesis for Lead Identification

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. slideshare.netscilit.com This approach significantly accelerates the early stages of drug discovery by providing a vast pool of compounds for high-throughput screening (HTS). slideshare.net

For the this compound scaffold, combinatorial libraries can be generated by systematically varying the substituents at different positions of the molecule. For example, a library can be created by reacting a common this compound core with a diverse set of amines or other building blocks. This method allows for the efficient exploration of the chemical space around the scaffold to identify initial "hits" with promising biological activity. nih.gov

One study described the use of a scaffold-ranking library to screen over 6 million compounds, leading to the identification of a bis-cyclic guanidine (B92328) library with strong antibacterial activity. nih.gov This highlights the power of combinatorial approaches in discovering novel lead compounds.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

Both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are crucial computational methodologies in modern drug discovery.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. rdd.edu.iq With the target structure, computational docking studies can be performed to predict how different this compound analogues will bind to the active site. rdd.edu.iq This information guides the design of new compounds with improved complementarity and binding affinity. For example, SBDD was used to discover novel B-Raf inhibitors based on isoindoline-1,3-dione scaffolds. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. nih.gov These techniques use the information from a set of known active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. nih.govresearchgate.net These models then guide the design of new molecules with a higher probability of being active. A study on thymidylate synthase inhibitors used a ligand-based deconstruction approach to identify a new scaffold and design libraries of potential inhibitors. nih.gov

Interactive Data Table: Drug Design Strategies for this compound Analogues

| Medicinal Chemistry Principle | Application to this compound | Example Research Finding |

| Pharmacophore Development | Identification of key features (H-bond donors/acceptors, aromatic rings) for target interaction. | A pharmacophore model for T-type calcium channel blockers led to the synthesis of potent 1,3-dioxoisoindoline-5-carboxamide derivatives. nih.govdrugbank.com |

| Privileged Structure | The isoindoline core serves as a versatile scaffold for developing ligands for various targets. | The isoindolinone scaffold is explored for applications in neuroscience and oncology due to its adaptable chemical structure. ontosight.ai |

| Potency & Selectivity Modulation | Systematic modification of substituents on the aromatic ring and imide nitrogen. | Introduction of different functional groups on the isoindoline ring alters biological properties. ontosight.ai |

| Bioisosteric Replacement | Replacing the nitrile or phenyl group with isosteres to improve properties. | Replacement of a lactone ring with bioisosteres like 1,3-benzodioxoles improved muscarinic receptor ligand activity. nih.gov |

| Combinatorial Chemistry | Rapid synthesis of large libraries of analogues for high-throughput screening. | Screening of millions of compounds in a combinatorial library identified a novel class of antibacterial agents. nih.gov |

| SBDD & LBDD | Computational design of analogues using target structure (SBDD) or ligand information (LBDD). | SBDD led to the discovery of isoindoline-1,3-dione based B-Raf inhibitors. nih.gov |

Applications of 1,3 Dioxoisoindoline 5 Carbonitrile in Materials Science and Advanced Functional Materials

Integration into Polymer Synthesis and Polymer Matrix Design

The addition of 1,3-Dioxoisoindoline-5-carbonitrile to polymer systems can lead to notable improvements in their mechanical and thermal properties. The rigid isoindoline-dione ring structure can enhance the stiffness and strength of the polymer chains. Furthermore, the polar nitrile group can increase intermolecular dipole-dipole interactions, leading to higher glass transition temperatures and improved thermal stability. For instance, the introduction of similar rigid structures into polymers has been shown to increase their degradation temperatures. mdpi.com

Table 1: Effects of Additives on Polymer Properties

| Polymer System | Additive | Observed Effect on Mechanical Properties | Observed Effect on Thermal Properties |

|---|---|---|---|

| Polylactic Acid (PLA) | Titanium Dioxide (TiO2) | Increased tensile strength. mdpi.com | Increased thermal stability, with a 10°C rise in the 5% weight loss temperature (T5%loss) for nanocomposites with 7% TiO2. mdpi.com |

This table illustrates the general principle of how additives can modulate polymer properties, a concept applicable to the integration of this compound.

Development of Dielectric Materials with Tunable Properties

The high polarity imparted by the nitrile group in this compound makes it a promising candidate for the development of advanced dielectric materials. Polymers containing this compound can exhibit high dielectric constants, which are essential for applications in capacitors and other energy storage devices. The ability to control the concentration and orientation of these polar groups within the polymer matrix allows for the tuning of the material's dielectric properties to meet specific requirements.

Research on Semiconductor Materials and Electronic Devices

In the field of organic electronics, this compound and its derivatives are being explored for their potential as semiconductor materials. The extended π-conjugated system of the isoindoline (B1297411) core can facilitate charge transport, a fundamental property for semiconductor performance. Research has shown that related organic compounds can be used in the development of electronic materials. bldpharm.combldpharm.com

Photochromic Materials Development and Photoresponse Properties